molecular formula C20H22ClN3OS B4572966 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4572966
M. Wt: 387.9 g/mol
InChI Key: GLCPOXYSWIOWDK-UHFFFAOYSA-N
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Description

5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C20H22ClN3OS and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.1172112 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactions

  • Synthesis and Antimicrobial Activities: Novel 1,2,4-triazole derivatives have been synthesized, demonstrating antimicrobial activities against a range of microorganisms. These compounds, including variations with different substituents, exhibit good to moderate activities, highlighting their potential in antimicrobial applications (Bektaş et al., 2010).
  • Chemical Properties and Reactions: Studies on the synthesis and reactions of N-chloromethyl-1,2,4-triazoles with sulfur and oxygen nucleophiles have led to a variety of derivatives. These compounds have been evaluated for their activity against different kinds of fungi, indicating their potential use in developing antifungal agents (El-wassimy et al., 1992).

Pharmacological Applications

  • Antifungal Compounds: A novel potential antifungal compound from the 1,2,4-triazole class has been synthesized and characterized, with its solubility thermodynamics and partitioning processes in biologically relevant solvents determined. This study provides insights into the compound's pharmacokinetic properties, essential for its development as a therapeutic agent (Volkova et al., 2020).
  • Inhibition of DNA Methylation: New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been explored for their anti-tumor activity and effects on the methylation level of tumor DNA. These compounds introduce novel avenues for cancer treatment strategies by targeting epigenetic modifications (Hovsepyan et al., 2018).

Molecular Interactions and Properties

  • Molecular-Level Understanding: The inhibition efficiency of zinc corrosion by compounds containing the methylthiophenyl moiety, such as 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol, has been studied through a quantum chemical approach. This research provides insights into the molecular structures and inhibition efficiencies, contributing to the development of corrosion inhibitors (Gece & Bilgiç, 2012).

Properties

IUPAC Name

3-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,3-dimethylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c1-13-6-4-7-17(15(13)3)24-19(22-23-20(24)26)8-5-11-25-18-10-9-16(21)12-14(18)2/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCPOXYSWIOWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NNC2=S)CCCOC3=C(C=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

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